2S-amino-3R-hydroxy-4E-octadecen-1-yl,beta-D-glucopyranoside-1,2,3,4,5,6-13C6
Overview
Description
13C6 Glucosylsphingosine (d181): is an isotopically enriched form of 1-β-D-glucosylsphingosine. It is a lysolipid derivative of glucosylcerebroside, which is used as an internal standard for the quantification of 1-β-D-glucosylsphingosine by gas chromatography or liquid chromatography-mass spectrometry . This compound is significant in lipid biochemistry and neuroscience research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13C6 Glucosylsphingosine (d18:1) involves the isotopic enrichment of 1-β-D-glucosylsphingosine. The process typically includes the incorporation of carbon-13 isotopes into the glucosylsphingosine molecule . The reaction conditions often involve the use of solvents like chloroform, methanol, and ethanol .
Industrial Production Methods: Industrial production of 13C6 Glucosylsphingosine (d18:1) is carried out under controlled conditions to ensure high purity and isotopic enrichment. The compound is formulated as a solid and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 13C6 Glucosylsphingosine (d18:1) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucosylsphingosine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
13C6 Glucosylsphingosine (d18:1) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of glucosylsphingosine.
Biology: Plays a role in studying lipid metabolism and the function of lysolipids in biological systems.
Medicine: Serves as a biomarker for Gaucher disease, a lysosomal storage disorder.
Industry: Utilized in the development of pharmaceuticals targeting lipid-related diseases.
Mechanism of Action
The mechanism of action of 13C6 Glucosylsphingosine (d18:1) involves its interaction with glucocerebrosidase, an enzyme responsible for the breakdown of glucosylceramide . By inhibiting this enzyme, the compound decreases the activity of glucocerebrosidase in a dose-dependent manner, which is crucial for studying Gaucher disease .
Comparison with Similar Compounds
1-β-D-Glucosylsphingosine (d181): The non-isotopically enriched form of the compound.
Glucosylceramide: A precursor to glucosylsphingosine, involved in similar metabolic pathways.
Uniqueness: 13C6 Glucosylsphingosine (d18:1) is unique due to its isotopic enrichment, which makes it an ideal internal standard for precise quantification in analytical techniques like mass spectrometry .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1/i16+1,20+1,21+1,22+1,23+1,24+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJTWTPUPVQKNA-DBGPLVPSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[13C@H]1[13C@@H]([13C@H]([13C@@H]([13C@H](O1)[13CH2]O)O)O)O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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